Cas no 2098066-67-0 (2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-amine)

2-(Hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-amine is a versatile heterocyclic amine featuring a fused furopyridine scaffold, which confers structural rigidity and potential bioactivity. Its unique bicyclic framework, combining oxygen and nitrogen heteroatoms, makes it a valuable intermediate in pharmaceutical synthesis, particularly for targeting central nervous system (CNS) disorders or as a building block for bioactive molecules. The compound’s secondary amine functionality allows for further derivatization, enhancing its utility in medicinal chemistry. Its stable hexahydro structure improves solubility and metabolic stability compared to aromatic analogs. This compound is particularly suited for research applications requiring precise molecular scaffolds with tunable physicochemical properties.
2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-amine structure
2098066-67-0 structure
Product name:2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-amine
CAS No:2098066-67-0
MF:C9H18N2O
MW:170.252022266388
CID:5728019
PubChem ID:121202076

2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2098066-67-0
    • AKOS026710255
    • 2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-amine
    • 2-(3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-5-yl)ethanamine
    • F1907-5886
    • Furo[3,4-c]pyridine-5(3H)-ethanamine, hexahydro-
    • Inchi: 1S/C9H18N2O/c10-2-4-11-3-1-8-6-12-7-9(8)5-11/h8-9H,1-7,10H2
    • InChI Key: DFZIHIUFFFEETK-UHFFFAOYSA-N
    • SMILES: O1CC2CN(CCN)CCC2C1

Computed Properties

  • Exact Mass: 170.141913202g/mol
  • Monoisotopic Mass: 170.141913202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 38.5Ų

Experimental Properties

  • Density: 1.037±0.06 g/cm3(Predicted)
  • Boiling Point: 268.3±20.0 °C(Predicted)
  • pka: 10.17±0.10(Predicted)

2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1907-5886-2.5g
2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-amine
2098066-67-0 95%+
2.5g
$802.0 2023-09-07
TRC
H182926-1g
2-(Hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-amine
2098066-67-0
1g
$ 570.00 2022-06-02
TRC
H182926-100mg
2-(Hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-amine
2098066-67-0
100mg
$ 95.00 2022-06-02
Life Chemicals
F1907-5886-0.5g
2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-amine
2098066-67-0 95%+
0.5g
$380.0 2023-09-07
Life Chemicals
F1907-5886-0.25g
2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-amine
2098066-67-0 95%+
0.25g
$361.0 2023-09-07
TRC
H182926-500mg
2-(Hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-amine
2098066-67-0
500mg
$ 365.00 2022-06-02
Life Chemicals
F1907-5886-10g
2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-amine
2098066-67-0 95%+
10g
$1684.0 2023-09-07
Life Chemicals
F1907-5886-1g
2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-amine
2098066-67-0 95%+
1g
$401.0 2023-09-07
Life Chemicals
F1907-5886-5g
2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-amine
2098066-67-0 95%+
5g
$1203.0 2023-09-07

Additional information on 2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-amine

Introduction to 2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-amine (CAS No. 2098066-67-0)

2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-amine, identified by its CAS number 2098066-67-0, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of heterocyclic amines, featuring a fused ring system that includes a hexahydrofuro[3,4-c]pyridine core. The presence of this unique scaffold makes it a promising candidate for further exploration in drug discovery and development, particularly in the context of targeting neurological and inflammatory diseases.

The molecular structure of 2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-amine is characterized by its intricate connectivity between the pyridine and furan rings, which contributes to its potential biological activity. The compound’s amine functional group at the C1 position provides a site for further chemical modification, enabling the synthesis of derivatives with enhanced pharmacological properties. This flexibility in structure makes it an attractive scaffold for medicinal chemists seeking to develop novel therapeutic agents.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds with complex fused heterocyclic systems. The hexahydrofuro[3,4-c]pyridine moiety, in particular, has been identified as a pharmacophore in several bioactive molecules. Studies have shown that this scaffold can interact with various biological targets, including enzymes and receptors involved in neurotransmitter signaling and inflammation pathways. For instance, derivatives of hexahydrofuro[3,4-c]pyridine have been investigated for their potential role in modulating the activity of monoamine oxidase (MAO) enzymes, which are implicated in conditions such as depression and Parkinson’s disease.

2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-amine itself has not yet been extensively studied in preclinical or clinical settings. However, its structural features suggest that it may exhibit properties similar to those of other hexahydrofuro[3,4-c]pyridine derivatives. Preliminary computational studies have indicated that this compound could possess favorable physicochemical properties for oral bioavailability and target binding affinity. These findings are consistent with the broader trends observed in the development of heterocyclic-based drugs, where structural optimization plays a crucial role in enhancing therapeutic efficacy.

The synthesis of 2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-amine involves multi-step organic reactions that require careful control of reaction conditions to ensure high yield and purity. The construction of the hexahydrofuro[3,4-c]pyridine ring system typically involves cyclization reactions followed by reduction steps to achieve the desired stereochemistry. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to improve the efficiency and selectivity of these transformations.

From a medicinal chemistry perspective, the amine group in 2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-amine offers multiple opportunities for derivatization. Functionalization at this position can lead to compounds with enhanced solubility, metabolic stability, or binding affinity to specific biological targets. For example, introduction of polar substituents may improve water solubility while maintaining lipophilicity—a critical balance for drug-like properties. Conversely, hydrophobic groups can be incorporated to enhance membrane permeability and target engagement.

Recent advancements in computational chemistry have enabled more sophisticated approaches to virtual screening and drug design. Molecular docking simulations have been used to predict how 2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-amine might interact with various biological targets. These studies have provided insights into potential binding modes and key interactions that could influence its pharmacological activity. Such computational tools are invaluable for guiding experimental efforts and optimizing lead compounds before they enter more costly preclinical testing phases.

The potential applications of 2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-amine extend beyond traditional therapeutic areas. Given its structural complexity and biological relevance, this compound may also find utility in research focused on understanding fundamental mechanisms of disease pathogenesis. For instance, its interaction with MAO enzymes suggests it could serve as a tool compound for studying neurotransmitter metabolism disorders. Additionally, its ability to modulate inflammatory pathways positions it as a candidate for investigating novel anti-inflammatory strategies.

In conclusion,2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-amine (CAS No. 2098066-67-0) represents an intriguing molecule with significant untapped potential in pharmaceutical research. Its unique structural features make it a valuable scaffold for developing new drugs targeting neurological and inflammatory diseases. As synthetic methodologies continue to evolve and computational tools become more powerful,2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan -1 -amine is poised to play an important role in future drug discovery efforts.

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